2-Chloro-1-(2-methyl-4-phenylpyrrolidin-1-yl)propan-1-one
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Overview
Description
2-Chloro-1-(2-methyl-4-phenylpyrrolidin-1-yl)propan-1-one is a synthetic organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 2-Chloro-1-(2-methyl-4-phenylpyrrolidin-1-yl)propan-1-one typically involves the reaction of 2-methyl-4-phenylpyrrolidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the propan-1-one moiety. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2-Chloro-1-(2-methyl-4-phenylpyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted derivatives.
Scientific Research Applications
2-Chloro-1-(2-methyl-4-phenylpyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-methyl-4-phenylpyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in signal transduction, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar compounds to 2-Chloro-1-(2-methyl-4-phenylpyrrolidin-1-yl)propan-1-one include:
1-(2-Chlorophenyl)-2-(methylamino)propan-1-one: Known for its stimulant properties.
2-Chloro-1-(2-phenylpyrrolidin-1-yl)propan-1-one: Similar structure but lacks the methyl group on the pyrrolidine ring.
1-(4-Chlorophenyl)-2-(methylamino)propan-1-one: Another stimulant with a different substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-chloro-1-(2-methyl-4-phenylpyrrolidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-10-8-13(12-6-4-3-5-7-12)9-16(10)14(17)11(2)15/h3-7,10-11,13H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLFITWDWKIICS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)C(C)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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